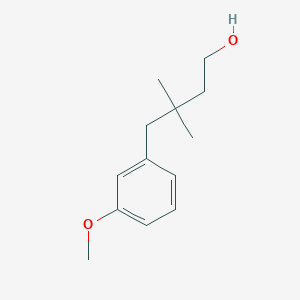
4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol is an organic compound characterized by a methoxyphenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include:
Reagents: 3-methoxybenzaldehyde, Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Solvents: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Reflux conditions for the Grignard reaction, followed by cooling for the reduction step
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases
Major Products
Oxidation: Formation of 4-(3-methoxyphenyl)-3,3-dimethylbutan-2-one
Reduction: Formation of 4-(3-methoxyphenyl)-3,3-dimethylbutane
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)-2-butanol
- 4-(3-Methoxyphenyl)-3-butanone
- 4-(3-Methoxyphenyl)-3,3-dimethylbutane
Uniqueness
4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
33214-48-1 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-13(2,7-8-14)10-11-5-4-6-12(9-11)15-3/h4-6,9,14H,7-8,10H2,1-3H3 |
InChI Key |
GITYGCCUYSNNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















